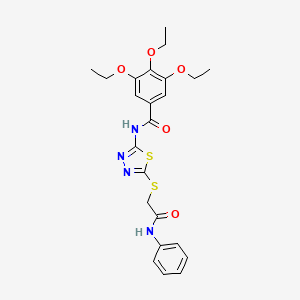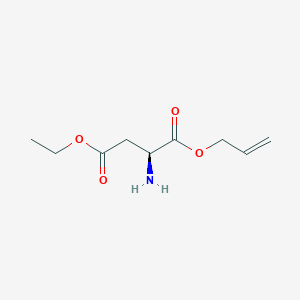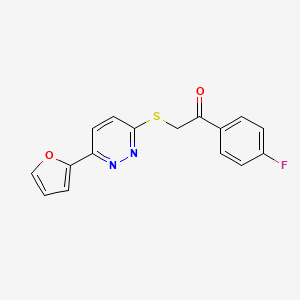![molecular formula C14H16N2O4S B2801624 N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1705046-75-8](/img/structure/B2801624.png)
N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions One common method includes the reaction of furan-2-carbaldehyde with an appropriate amine to form an imine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a different position of the thiophene ring.
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(pyridin-3-yl)ethyl)oxalamide: Contains a pyridine ring instead of a thiophene ring.
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(benzothiophen-3-yl)ethyl)oxalamide: Features a benzothiophene ring.
Uniqueness
N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and biological activity compared to its analogs. The combination of furan and thiophene rings in the same molecule provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-methoxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12(10-4-6-21-9-10)8-16-14(18)13(17)15-7-11-3-2-5-20-11/h2-6,9,12H,7-8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGVUAUCRFKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)
![3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2801545.png)
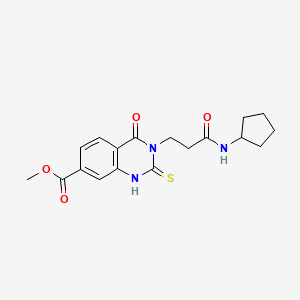
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)
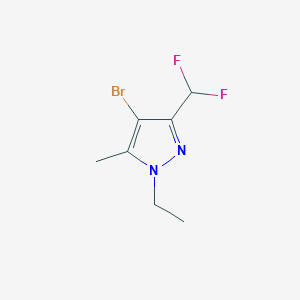
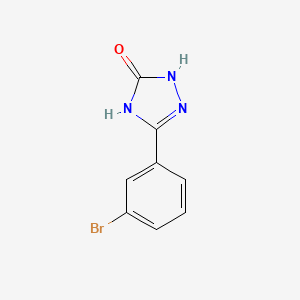
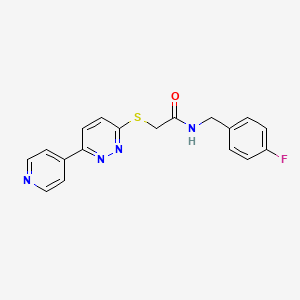
![6-But-3-ynyl-6-azaspiro[3.5]nonane](/img/structure/B2801554.png)
![Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride](/img/structure/B2801555.png)
![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)
![Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2801561.png)
